molecular formula C6H8N2O B12890017 4,5,6,7-Tetrahydroisoxazolo[5,4-b]pyridine

4,5,6,7-Tetrahydroisoxazolo[5,4-b]pyridine

カタログ番号: B12890017
分子量: 124.14 g/mol
InChIキー: CWIBJTIIKKPEEB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4,5,6,7-Tetrahydroisoxazolo[5,4-b]pyridine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which combines an isoxazole ring with a pyridine ring, resulting in a fused bicyclic system. The compound is known for its potential therapeutic applications, particularly in the modulation of gamma-aminobutyric acid (GABA) receptors.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-tetrahydroisoxazolo[5,4-b]pyridine typically involves the cyclization of appropriate precursors. One common method starts with pyrrolidin-2-one, which undergoes a series of reactions to form the desired compound. The process involves the formation of intermediates such as dimethyl 5-hydroxy-3,6-dihydropyridine-1,4(2H)-dicarboxylate or diethyl 5-hydroxy-3,6-dihydropyridine-1,4(2H)-dicarboxylate .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent selection, temperature control, and purification techniques like recrystallization or chromatography.

化学反応の分析

Types of Reactions: 4,5,6,7-Tetrahydroisoxazolo[5,4-b]pyridine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.

科学的研究の応用

4,5,6,7-Tetrahydroisoxazolo[5,4-b]pyridine has a wide range of applications in scientific research:

作用機序

The primary mechanism of action of 4,5,6,7-tetrahydroisoxazolo[5,4-b]pyridine involves its interaction with GABA receptors. It acts as a modulator of these receptors, particularly those containing the delta subunit. This interaction enhances the inhibitory effects of GABA, leading to sedative and hypnotic effects . The compound’s ability to selectively target delta-subunit-containing GABA receptors makes it unique compared to other GABA receptor modulators.

類似化合物との比較

Uniqueness: 4,5,6,7-Tetrahydroisoxazolo[5,4-b]pyridine is unique due to its selective modulation of delta-subunit-containing GABA receptors. This selectivity distinguishes it from other GABA receptor modulators, which may have broader or different receptor targets.

特性

分子式

C6H8N2O

分子量

124.14 g/mol

IUPAC名

4,5,6,7-tetrahydro-[1,2]oxazolo[5,4-b]pyridine

InChI

InChI=1S/C6H8N2O/c1-2-5-4-8-9-6(5)7-3-1/h4,7H,1-3H2

InChIキー

CWIBJTIIKKPEEB-UHFFFAOYSA-N

正規SMILES

C1CC2=C(NC1)ON=C2

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。